2,2-Bis(3-phenylpropyl)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(3-phenylpropyl)propanedioic acid is an organic compound with the molecular formula C21H24O4 and a molecular weight of 340.41 g/mol . This compound is characterized by the presence of two phenylpropyl groups attached to a propanedioic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-phenylpropyl)propanedioic acid typically involves the reaction of phenylpropyl bromide with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-phenylpropyl)propanedioic acid undergoes various chemical reactions, including:
Substitution: The phenylpropyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2-Bis(3-phenylpropyl)propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-phenylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with a similar phenylpropyl structure but lacking the additional propanedioic acid moiety.
Cinnamic acid: Contains a phenylpropyl group but differs in the presence of a double bond in the side chain.
Phenylacetic acid: Similar in structure but with a shorter side chain.
Uniqueness
2,2-Bis(3-phenylpropyl)propanedioic acid is unique due to the presence of two phenylpropyl groups attached to a propanedioic acid core. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2,2-bis(3-phenylpropyl)propanedioic acid |
InChI |
InChI=1S/C21H24O4/c22-19(23)21(20(24)25,15-7-13-17-9-3-1-4-10-17)16-8-14-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,22,23)(H,24,25) |
InChI Key |
HZEYBEVNFCIVPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.